molecular formula C13H21N3S B1270935 4-allyl-5-(2-cyclohexylethyl)-4H-1,2,4-triazole-3-thiol CAS No. 590353-10-9

4-allyl-5-(2-cyclohexylethyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B1270935
M. Wt: 251.39 g/mol
InChI Key: FWLZMEMFVIBISE-UHFFFAOYSA-N
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Description

4-allyl-5-(2-cyclohexylethyl)-4H-1,2,4-triazole-3-thiol (ACHT) is a novel organic compound that has recently been studied for its potential applications in various scientific fields. ACHT is a derivative of the triazole family of compounds, and is composed of an allyl group and a cyclohexylethyl group attached to a 1,2,4-triazole ring. ACHT has been found to possess unique properties that make it an attractive option for a variety of applications in scientific research.

Scientific Research Applications

Corrosion Inhibition

  • Corrosion Inhibition of Mild Steel : This compound acts as a corrosion inhibitor for mild steel in acidic environments. Electrochemical studies indicate its effectiveness in reducing corrosion, likely through the formation of a protective film on the steel surface (Orhan et al., 2012).

Synthesis and Structural Analysis

  • Synthesis of Novel Schiff Bases : It's used as a precursor in the synthesis of Schiff base derivatives, indicating its utility in organic synthesis and potential pharmaceutical applications (Mobinikhaledi et al., 2010).
  • Crystal Structure Analysis : The compound's crystal structure has been analyzed, contributing to the understanding of its chemical and physical properties (Yıldırım et al., 2005).

Antimicrobial and Antifungal Activities

  • Antimicrobial and Antifungal Properties : Some derivatives of this compound exhibit significant antibacterial and antifungal activities against various microorganisms, making them potential candidates for pharmaceutical applications (Colanceska-Ragenovic et al., 2001).

DNA Methylation Inhibition

  • DNA Methylation Inhibitors : Derivatives of this compound have been studied for their effects on cancer DNA methylation, indicating their potential as antitumor agents (Hakobyan et al., 2017).

Antitumor Properties

  • Evaluation of Antitumor Activity : Some derivatives show antitumor properties, highlighting the compound's relevance in cancer research and treatment (Ovsepyan et al., 2018).

Spectral and Physicochemical Studies

  • Spectral Analysis and Biological Activity Prediction : Investigations into the spectral properties and theoretical predictions of biological activity have been conducted, demonstrating the compound's relevance in various chemical and biological research domains (Srivastava et al., 2016).

properties

IUPAC Name

3-(2-cyclohexylethyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3S/c1-2-10-16-12(14-15-13(16)17)9-8-11-6-4-3-5-7-11/h2,11H,1,3-10H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWLZMEMFVIBISE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NNC1=S)CCC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40364158
Record name 4-allyl-5-(2-cyclohexylethyl)-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40364158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-allyl-5-(2-cyclohexylethyl)-4H-1,2,4-triazole-3-thiol

CAS RN

590353-10-9
Record name 5-(2-Cyclohexylethyl)-2,4-dihydro-4-(2-propen-1-yl)-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=590353-10-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-allyl-5-(2-cyclohexylethyl)-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40364158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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